1-Fluoro-4-iodo-2-methoxybenzene

概要

説明

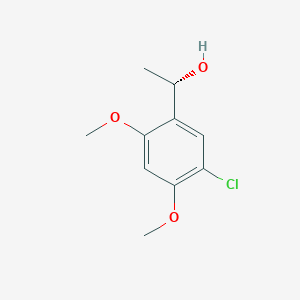

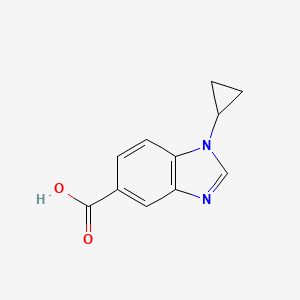

“1-Fluoro-4-iodo-2-methoxybenzene” is a chemical compound with the molecular formula C7H6FIO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.

Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-iodo-2-methoxybenzene” consists of a benzene ring with a fluorine atom at the 1-position, an iodine atom at the 4-position, and a methoxy group (-OCH3) at the 2-position .科学的研究の応用

Conformational Analysis

Research by Barnes et al. (1989) investigates the conformation of α,α,α,-trifluoroanisoles, including 4-fluoro- and 4-iodo-α,α,α-trifluoromethoxybenzene, in liquid crystalline solutions. This study contributes to understanding the potential governing rotation about the phenyl O-bond in these compounds (Barnes, Emsley, Horne, Warnes, Celebre, & Longeri, 1989).Catalyzed Arylation

Averin et al. (2017) explored the Copper(I)-catalyzed arylation of adamantane-containing amines with 1-fluoro-4-iodobenzene. This study is significant in the field of organic synthesis, demonstrating how the structure of amines and the nature of substituents can affect the yield of N-arylation products (Averin, Panchenko, Abel, Maloshitskaya, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2017).Structural Analysis in Crystallography

Saeed et al. (2009) analyzed the structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide, a compound structurally related to 1-Fluoro-4-iodo-2-methoxybenzene. Such studies contribute to understanding the geometric and electronic structure of these compounds in crystallography (Saeed, Khera, Arfan, Simpson, & Stanley, 2009).Investigating Torsional Potentials

Klocker, Karpfen, and Wolschann (2003) studied torsional potentials in methoxy groups of various aromatic compounds, including 4-fluoro-1-methoxybenzenes. Their research offers insights into the relationships between bond distances and torsional potentials, which are crucial in understanding the molecular dynamics of such compounds (Klocker, Karpfen, & Wolschann, 2003).Chemoselective Reduction in Pharmaceutical Intermediate Production

Baramov et al. (2017) investigated the chemoselective, continuous multistep reduction of iodo-nitroaromatics, which includes a compound structurally similar to 1-Fluoro-4-iodo-2-methoxybenzene. This study is relevant to the production of pharmaceutical intermediates, demonstrating the challenges and solutions in achieving high yields and selectivity (Baramov, Hassfeld, Gottfried, Bauer, Herrmann, Said, & Roggan, 2017).Guest-Induced Assembly in Supramolecular Chemistry

Kobayashi et al. (2003) explored the guest-induced assembly of cavitands with 1-iodo-4-methoxybenzene, a molecule structurally similar to 1-Fluoro-4-iodo-2-methoxybenzene. Their research contributes to understanding how different guests can induce the formation of heterodimeric capsules in supramolecular chemistry (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).

Safety and Hazards

特性

IUPAC Name |

1-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKZLAZICFOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650219 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773855-64-4 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)

![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)

![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)